7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One common method is the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild conditions, atom economy, practical simplicity, shorter reaction times, and avoidance of multi-step procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a different ring system.
Uniqueness
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H28N4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3 |
InChI Key |
CHYCQOQQUMQGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.